molecular formula C6H5NO B3378958 4-Methylfuran-2-carbonitrile CAS No. 1500824-68-9

4-Methylfuran-2-carbonitrile

Cat. No.: B3378958
CAS No.: 1500824-68-9
M. Wt: 107.11 g/mol
InChI Key: IHSJVRLWGOHIIG-UHFFFAOYSA-N
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Description

4-Methylfuran-2-carbonitrile is an organic compound with the molecular formula C6H5NO. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a nitrile group (-CN) attached to the second carbon of the furan ring, with a methyl group (-CH3) attached to the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylfuran-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methylfuran with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the nitrile group .

Another method involves the cyclization of 4-methyl-2-butenenitrile in the presence of a catalyst. This reaction typically requires elevated temperatures and can be carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Methylfuran-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Grignard reagents, sodium hydroxide (NaOH)

Major Products Formed

Scientific Research Applications

4-Methylfuran-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylfuran-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways and receptors .

Comparison with Similar Compounds

4-Methylfuran-2-carbonitrile can be compared with other furan derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-methylfuran-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-5-2-6(3-7)8-4-5/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSJVRLWGOHIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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